6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol is a synthetic compound recognized for its potential pharmacological applications. This compound is classified within the category of pyrano derivatives and has garnered attention due to its structural similarities to other biologically active compounds, particularly its analogues that exhibit vasodilatory effects.
This compound is derived from synthetic routes involving various organic reactions, particularly those that incorporate pyran and pyrrolidine moieties. It is classified as a heterocyclic compound due to the presence of nitrogen in its structure, specifically the pyrrolidine ring. The compound's chemical structure can be represented as follows:
The synthesis of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol typically involves several key steps:
These methods are detailed in patent literature, which outlines various synthetic pathways and conditions necessary for successful compound formation .
The molecular structure of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol features a complex arrangement that includes:
The structural formula can be visualized through computational models or chemical drawing software, highlighting its stereochemistry and functional groups.
6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol can undergo various chemical reactions typical of heterocyclic compounds:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol primarily involves its interaction with specific receptors in biological systems. It has been noted that this compound acts as an agonist for certain receptors associated with vasodilation:
This mechanism is similar to that observed in other compounds within its class .
The physical properties of 6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol include:
The chemical properties include:
Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) are employed to characterize these properties .
6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol has potential applications in various scientific fields:
Research continues into optimizing this compound's efficacy and exploring new therapeutic avenues based on its unique chemical structure .
This compound features a complex benzopyran scaffold fused with a pyrrolidine moiety, creating a stereochemically defined structure with significant three-dimensional character. The molecular formula is consistently identified as C₁₆H₂₀N₂O₂ across sources [1] [4] [6], with a molecular weight of 272.34 g/mol. The stereochemistry is explicitly specified as trans in the ring fusion, with some sources providing the precise (3S,4R) configuration [9]. The InChI key (UCEHSLHTSICLRD-LSDHHAIUSA-N) confirms the stereochemical specificity [4].
Critical functional groups include:
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₀N₂O₂ | [1] [9] |
Molecular Weight | 272.34 g/mol | [1] [9] |
Stereochemistry | trans-(3S,4R) | [9] |
InChI Key | UCEHSLHTSICLRD-LSDHHAIUSA-N | [4] |
The compound was first synthesized and characterized in 1986 by Ashwood et al. as part of a medicinal chemistry program targeting potassium channel modulators [1] [6]. This research emerged during intensive investigations into benzopyran-based vasodilators, with this particular analog designed to optimize metabolic stability through the introduction of a cyano substituent. The synthetic approach likely involved stereoselective construction of the benzopyran core followed by nucleophilic displacement with pyrrolidine, though detailed synthetic procedures are not fully disclosed in the available sources.
The compound represents a strategic molecular simplification from the structurally more complex cromakalim, retaining the essential pharmacophore while improving synthetic accessibility. This historical development marked a significant advancement in the structure-activity relationship studies of potassium channel openers during the 1980s cardiovascular drug discovery era [1].
Extensive research has established this compound as a potent potassium channel activator, functioning as a cromakalim analog that induces vasodilation through ATP-sensitive potassium (K_ATP) channel activation [1] [6] [8]. The molecular mechanism involves hyperpolarization of vascular smooth muscle cells, leading to reduced calcium influx and subsequent relaxation. This pharmacological action positions it as a valuable tool compound for studying vascular physiology and potassium channel pharmacology.
The structural features directly contribute to its biological activity:
Table 2: Pharmacological Profile and Research Applications
Property | Characterization | Source Reference |
---|---|---|
Primary Mechanism | K_ATP channel activation | [1] [8] |
Physiological Effect | Vasodilation | [1] [6] |
Research Application | Vascular smooth muscle studies | [6] [8] |
Solubility Characteristics | Soluble in DCM and DMF | [6] |
The compound remains commercially available as a research chemical, typically supplied as a brown solid [6] [8], with handling recommendations including storage at -20°C for long-term stability [8]. It continues to serve as a reference compound in cardiovascular pharmacology and ion channel research, though its therapeutic potential appears limited by selectivity challenges common to this structural class.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: